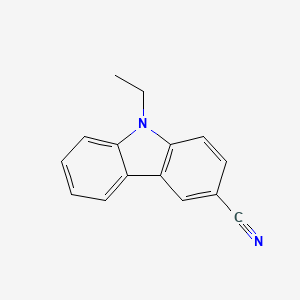

9-乙基-9H-咔唑-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和晶体学研究

化合物“9-乙基-9H-咔唑-3-腈”已用于合成和晶体学研究 . 它是由3-氨基-9-乙基咔唑和二叔丁基碳酸酯(Boc酸酐)以良好的收率制备的 . 该化合物通过元素分析、FT-NMR、FT-IR光谱表征,并进行了单晶X射线衍射研究 .

抗肿瘤功能

一种咔唑衍生物,9-乙基-9H-咔唑-3-甲醛(ECCA),与“9-乙基-9H-咔唑-3-腈”类似,已显示出抗肿瘤活性 . ECCA对BRAF突变型和BRAF野生型黑色素瘤细胞的生长具有选择性强抑制作用 . 它通过增加细胞凋亡来抑制黑色素瘤细胞生长,这与胱天蛋白酶活性的上调有关 .

p53途径的重新激活

已发现ECCA在人黑色素瘤细胞中重新激活p53途径 . 该化合物增强了含有野生型p53的黑色素瘤细胞中Ser15处p53的磷酸化 . 这些细胞中p53的敲除或缺失抵消了ECCA诱导的凋亡以及衰老 .

铜(II)离子化学传感器

“9-乙基-9H-咔唑-3-腈”支架已被用于构建用于选择性检测铜(II)离子的比色探针 .

抗菌活性

抗氧化活性

作用机制

Target of Action

The primary target of 9-ethyl-9H-carbazole-3-carbonitrile is the p53 protein, a major tumor suppressor that is frequently mutated in many cancers . The p53 protein plays a crucial role in preventing cancer formation, thus it is often referred to as the “guardian of the genome”.

Mode of Action

9-Ethyl-9H-carbazole-3-carbonitrile interacts with its target, the p53 protein, by enhancing its phosphorylation at Ser15 . This interaction leads to the activation of the p53 pathway, which in turn induces apoptosis (programmed cell death) and senescence (cellular aging) in melanoma cells .

Biochemical Pathways

The activation of the p53 pathway by 9-ethyl-9H-carbazole-3-carbonitrile affects several biochemical pathways related to cell apoptosis . Notably, it enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), two key proteins involved in the regulation of cellular stress response and apoptosis .

Pharmacokinetics

Its molecular weight of 22027 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The action of 9-ethyl-9H-carbazole-3-carbonitrile results in the induction of apoptosis and senescence in melanoma cells . This leads to a significant and selective suppression of melanoma cell growth, without affecting normal human melanocytes . These effects suggest the potential of 9-ethyl-9H-carbazole-3-carbonitrile to be developed as a new drug for melanoma therapy .

安全和危害

When handling “9-ethyl-9H-carbazole-3-carbonitrile”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to enhance the phosphorylation of p53 at Ser15 in melanoma cells .

Cellular Effects

9-ethyl-9H-carbazole-3-carbonitrile has been shown to have significant effects on cellular processes. For example, it has been found to suppress the growth of melanoma cells by enhancing cell apoptosis and reducing cell proliferation . Importantly, it does not have any evident toxic effects on normal tissues .

Molecular Mechanism

It’s suggested that it induces melanoma cell apoptosis and senescence through the activation of the p53 pathway . This activation is believed to be a result of enhanced phosphorylation of p53 at Ser15 .

Metabolic Pathways

Carbazole derivatives are known to interact with various enzymes and cofactors .

属性

IUPAC Name |

9-ethylcarbazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRDSAJESGGFHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide](/img/structure/B2387334.png)

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2387337.png)

![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)

amine hydrochloride](/img/structure/B2387344.png)

![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)

![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)